N'-(1-Methylazepan-4-yl)benzohydrazide
Description
General Overview of Benzohydrazide (B10538) Derivatives in Medicinal Chemistry
Benzohydrazide and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide array of biological activities. derpharmachemica.comthepharmajournal.com These activities are attributed to the presence of the hydrazone moiety (-CONHNH-), which can be readily modified to generate a diverse library of compounds for biological screening. derpharmachemica.comderpharmachemica.com
The versatility of the benzohydrazide scaffold allows for its incorporation into various molecular frameworks, leading to the discovery of agents with a broad spectrum of pharmacological effects. Research has demonstrated that benzohydrazide derivatives possess antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties. derpharmachemica.comthepharmajournal.comderpharmachemica.com For instance, some derivatives have shown efficacy against bacterial strains like S. aureus and E. coli, as well as fungal strains such as A. niger. derpharmachemica.comderpharmachemica.com The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial cell wall synthesis.
The synthesis of benzohydrazide derivatives is often straightforward, typically involving the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone. derpharmachemica.comnih.gov This synthetic accessibility, coupled with their diverse biological potential, continues to make benzohydrazide derivatives a focal point of research in the quest for new therapeutic agents. nih.gov
Significance of the Azepan Ring System in Drug Design
The azepan ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in drug design. nih.govlifechemicals.com Its presence in a molecule can influence several key properties, including conformational flexibility, lipophilicity, and the ability to form specific interactions with biological targets. lifechemicals.com The conformational diversity of the azepane ring is often a determining factor in the bioactivity of a compound. lifechemicals.com
The ability to introduce substituents onto the azepane ring allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate. lifechemicals.com This has led to the incorporation of the azepane scaffold into a number of approved and experimental drugs. lifechemicals.com A notable example is Azelastine, a potent second-generation histamine (B1213489) antagonist where the azepane ring is a key structural feature. lifechemicals.com Another example is Tolazamide, an oral blood glucose-lowering drug. lifechemicals.com
The synthesis of functionalized azepane scaffolds is an active area of research, with various methods being developed to create diverse structures for drug discovery programs. nih.govrsc.org The strategic use of the azepane ring system allows for the development of conformationally restricted analogues, which can lead to enhanced binding affinity for target proteins.
Contextualizing N'-(1-Methylazepan-4-yl)benzohydrazide within Pharmaceutical Intermediate Research
This compound serves as a prime example of a pharmaceutical intermediate, a compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). bldpharm.com Its specific structure, combining the benzohydrazide and azepane moieties, makes it a direct precursor in the manufacturing process of certain drugs.
The study of such intermediates is crucial for optimizing synthetic routes, improving yields, and ensuring the purity of the final drug product. Research into the synthesis and properties of this compound can lead to more efficient and cost-effective production methods for the associated API. Furthermore, understanding the chemical behavior of this intermediate is essential for controlling and minimizing the formation of impurities during drug synthesis.
Below is a table summarizing the key chemical information for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 110406-94-5 |
| Molecular Formula | C14H21N3O |
| Molecular Weight | 247.34 g/mol |
| Synonyms | Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide; Azelastine EP Impurity B |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(1-methylazepan-4-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCSHXABAVJCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110406-94-5 | |
| Record name | 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110406945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl] diazane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZOYL-2-(1-METHYLHEXAHYDRO-1H-AZEPIN-4-YL)DIAZANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4157Q0DP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Structural Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of N'-(1-Methylazepan-4-yl)benzohydrazide, offering detailed insights into its proton and carbon framework.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of its distinct structural motifs. A notable downfield signal corresponding to the aromatic protons of the benzoyl group is typically observed around δ 7.93 ppm. The methyl group attached to the azepane nitrogen gives rise to a signal at approximately δ 3.2 ppm. Further analysis of the spectrum reveals signals for the protons on the azepane ring and the hydrazide moiety, with their specific chemical shifts and coupling patterns providing crucial information for complete structural assignment.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons | ~7.93 |
| Azepane Methyl Group | ~3.2 |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. The carbonyl carbon of the benzohydrazide (B10538) group is expected to produce a signal in the downfield region, typically between δ 165–170 ppm. The carbons of the aromatic ring and the azepane ring will also exhibit characteristic chemical shifts, allowing for a complete assignment of the carbon framework of this compound.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 165 - 170 |
| Aromatic Carbons | 120 - 140 |
| Azepane Ring Carbons | 25 - 60 |
| Azepane Methyl Carbon | ~45 |
Note: These are general expected ranges and can be influenced by experimental conditions.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY experiments establish proton-proton coupling relationships, helping to trace the spin systems within the azepane ring and the aromatic system. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers critical information about the functional groups present in this compound. The IR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1670–1700 cm⁻¹. Another key feature is the N-H stretching vibration of the hydrazide group. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can aid in a more complete vibrational analysis.
Table 3: Key Infrared Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1670 - 1700 |
| Amine (N-H) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. In MS analysis, the compound typically shows a molecular ion peak [M+H]⁺ at m/z 247.34, which is consistent with its theoretical molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₁N₃O). arkpharmtech.comechemi.com This level of precision is crucial for distinguishing the compound from other potential isomers or impurities.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₂₁N₃O arkpharmtech.comechemi.combldpharm.com |
| Molecular Weight | 247.34 g/mol bldpharm.com |
| [M+H]⁺ (m/z) | 247.34 |
| Exact Mass | 247.16800 echemi.com |
Single-Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state structure. For similar benzohydrazide derivatives, X-ray diffraction studies have been instrumental in confirming the geometry of the hydrazone bonds and understanding the nature of intermolecular hydrogen bonding networks. nih.gov
Analysis of Bond Lengths and Angles
The molecular geometry of this compound is defined by the bond lengths and angles within its constituent parts: the phenyl ring, the hydrazide bridge, and the azepane ring. Data from crystallographic studies of similar benzohydrazide derivatives offer insight into the expected values for the core structure. nih.gov
The hydrazide moiety (–C(=O)NHNH–) is of particular interest. In related structures, the carbonyl group (C=O) exhibits a typical double-bond length, generally around 1.23 Å. nih.gov The adjacent C–N bond is approximately 1.356 Å, and the crucial N–N single bond length is typically measured around 1.364 Å to 1.4200 Å. nih.govnih.gov These values indicate a degree of electron delocalization across the amide group.
The bond angles within the hydrazide bridge are also consistent across similar structures. The angles around the carbonyl carbon and the nitrogen atoms are typically close to 120°, which is characteristic of sp² hybridization. The geometry of the benzene (B151609) ring is expected to be planar, with standard aromatic C-C bond lengths and internal angles of approximately 120°. In the N-methylazepane ring, the C-C and C-N single bonds will have lengths typical for sp³ hybridized atoms, generally in the range of 1.52-1.54 Å and 1.47 Å, respectively.
Table 1: Typical Bond Lengths and Angles in Benzohydrazide Derivatives Note: Data is based on crystallographic studies of analogous compounds.
| Parameter | Bond | Typical Length (Å) | Reference |
| Bond Length | C=O | 1.229 - 1.2388 | nih.gov |
| C-N (amide) | 1.356 | ||
| N-N | 1.364 - 1.4200 | nih.govnih.gov | |
| Parameter | Angle | Typical Value (°) | Reference |
| Bond Angle | O-C-N | ~121 | nih.gov |
| C-N-N | ~117 | nih.gov |
Conformational Analysis of Hydrazone Bridge and Ring Systems
The three-dimensional structure of this compound is determined by the conformation of its flexible components: the hydrazide bridge and the seven-membered azepane ring. In related aroylhydrazone structures, the molecule typically adopts a trans configuration with respect to the C=N bond, which corresponds to an E-geometry. nih.gov Although the target compound is a hydrazide and not a hydrazone, the principles of steric hindrance and electronic repulsion around the N-N bond are still relevant.
The benzohydrazide fragment itself is often nearly planar, but there is typically a degree of torsion between the plane of the benzene ring and the hydrazide group. In 4-hydroxy-benzohydrazide, for instance, the mean planes of the benzene ring and the hydrazide group are inclined at an angle of 25.75°. nih.gov This twist is influenced by crystal packing forces and intramolecular interactions.
Investigation of Hydrogen Bonding and Supramolecular Assembly
The supramolecular structure of benzohydrazide derivatives in the solid state is predominantly directed by a network of intermolecular hydrogen bonds. iucr.org The hydrazide functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), making it highly effective at forming robust intermolecular connections.
In the crystals of related compounds, N—H⋯O hydrogen bonds are a recurring and dominant motif. iucr.org These interactions often link molecules head-to-tail, forming one-dimensional chains or ribbons. iucr.org Additionally, the presence of two N-H groups in the hydrazide moiety allows for more complex hydrogen-bonding patterns, including the formation of ring motifs. For example, dimers can form through a pair of N—H⋯O bonds, creating a stable R²₂(10) ring pattern. iucr.org
When multiple hydrogen bond types are present, such as N—H⋯N and N—H⋯O, they can work in concert to build intricate two-dimensional sheets or three-dimensional networks. iucr.orgiucr.org The final crystal packing is a result of the interplay between these strong hydrogen bonds and weaker forces like van der Waals interactions, which collectively stabilize the supramolecular assembly. researchgate.net The specific arrangement adopted by this compound would also involve the tertiary amine of the azepane ring, which could act as a hydrogen bond acceptor, further influencing the crystal packing.
Biological Activity Screening and Mechanistic Elucidation of N 1 Methylazepan 4 Yl Benzohydrazide and Its Analogs
Antimicrobial Activity Research
The antimicrobial potential of benzohydrazide (B10538) derivatives is a field of active investigation. These compounds have been synthesized and evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses. The structural framework of benzohydrazides allows for modifications that can modulate their spectrum of activity and potency.
Antibacterial Spectrum Analysis
While specific studies on the antibacterial activity of N'-(1-Methylazepan-4-yl)benzohydrazide against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the available literature, it has been noted for its general antimicrobial properties, with a proposed mechanism involving the inhibition of bacterial cell wall synthesis. The broader class of benzohydrazide analogs has been more thoroughly investigated, revealing significant antibacterial potential against various strains.
For instance, a series of 4-hydroxy-Nʹ-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs have demonstrated notable antibacterial activity. One of the most active compounds in this series, Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide, highlights the positive influence of specific substitutions on the benzene (B151609) ring. bibliomed.org The presence of a benzylidene or 1-phenylethylidene group is thought to enhance lipophilicity, which facilitates the penetration of these molecules across microbial membranes. bibliomed.org Another study on hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) found that a derivative with Br-substituent groups exhibited the highest activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net
Interactive Table: Antibacterial Activity of Benzohydrazide Analogs
| Compound Name | Target Microorganism | Activity/Finding |
|---|---|---|
| Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide | E. coli, S. aureus, E. faecalis | Most active in its series. bibliomed.org |
| Nʹ-(3,5-dibromobenzylidene)-4-methylbenzohydrazide | S. aureus, E. coli, K. pneumoniae | Highest activity in its series. researchgate.net |
| N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide dimethanol solvate | S. aureus, E. coli, K. pneumoniae | Moderate minimum inhibition concentration values. researchgate.net |
Antifungal Activity Assessment
For example, a study of 1,4-benzoxazin-3-one derivatives, which can possess a benzohydrazide-like acylhydrazone moiety, identified a compound with strong inhibitory activity against Candida glabrata. frontiersin.org In a different study, fourteen benzohydrazides were synthesized and tested against the phytopathogenic fungus Botrytis cinerea, with N',N'-dibenzylbenzohydrazides and an N-aminoisoindoline-derived benzohydrazide showing the best activity. nih.gov This suggests that the benzohydrazide structure is a viable backbone for the development of antifungal agents.
Interactive Table: Antifungal Activity of Benzohydrazide Analogs
| Compound Name | Target Microorganism | Activity/Finding |
|---|---|---|
| A 1,4-benzoxazin-3-one derivative | Candida glabrata | Strong inhibitory activity. frontiersin.org |
| N',N'-dibenzylbenzohydrazides | Botrytis cinerea | Good antifungal activity. nih.gov |
Antiviral Activity Evaluation
The antiviral potential of benzohydrazide derivatives has been explored against several viruses. Hydrazones, which are structurally related to benzohydrazides, are known to possess a range of biological activities, including antiviral effects.
Research into new nitrogen-containing derivatives of betulinic and betulonic acids, which include hydrazides and N'-benzalhydrazides, has demonstrated antiviral activity against influenza A virus, herpes simplex virus type I, and HIV-1. nih.gov Specifically, betulinic acid hydrazide showed activity against HIV-1. nih.gov Another study focusing on hydrazone derivatives of benzohydrazide and 2-thiohydantoin (B1682308) analogs indicated their potential as antiviral drugs against Human Papillomavirus (HPV-18), a cause of cervical cancer. bibliomed.org
Enzyme Inhibition Studies
The ability of this compound and its analogs to inhibit specific enzymes is a key area of research for their potential therapeutic applications.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase inhibitors are crucial for the management of conditions like Alzheimer's disease. While there is no direct evidence of this compound inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), research on related structures is promising.
A study on A-ring azepano- and 3-amino-3,4-seco-derivatives of triterpenoids, which feature an azepane ring, aimed to develop new cholinesterase inhibitors. nih.gov Several of these compounds were found to be inhibitors of BChE, with some being approximately 4 to 10 times more active than the standard drug galantamine hydrobromide. nih.gov This suggests that the azepane ring, a key feature of this compound, can be a component of potent cholinesterase inhibitors. Furthermore, a series of 2-benzoylhydrazine-1-carboxamides, which are benzohydrazide derivatives, were designed and showed dual inhibition of both AChE and BChE. researchgate.net
Interactive Table: Cholinesterase Inhibition by Analogs
| Compound Class/Name | Target Enzyme | Activity/Finding |
|---|---|---|
| A-ring azepano-triterpenoids | Butyrylcholinesterase (BChE) | Several derivatives were potent inhibitors, more active than galantamine. nih.gov |
Enoyl ACP Reductase Inhibition
Enoyl-acyl carrier protein (ACP) reductase (ENR), also known as InhA in Mycobacterium tuberculosis, is a validated target for antitubercular drugs. While direct inhibition of this enzyme by this compound has not been reported, the benzohydrazide scaffold is relevant in this context.
A novel series of pyrrolyl benzohydrazides were synthesized and screened as potential inhibitors of the enoyl-ACP reductase from M. tuberculosis. These compounds exhibited moderate inhibitory activities against InhA. The study highlights that the benzohydrazide moiety can serve as a platform for designing new antitubercular agents targeting this essential enzyme. The development of inhibitors for bacterial enoyl-reductases is an active area of research, with various classes of compounds being investigated. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. snv63.runih.gov It plays a crucial role in the synthesis of DNA, RNA, and certain amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Inhibition of DHFR can halt DNA synthesis and lead to cell death, making it an important target for anticancer and antimicrobial drugs. snv63.runih.govnih.gov
Currently, there is a lack of specific studies in the reviewed scientific literature that evaluate the direct inhibitory activity of this compound or its close analogs against dihydrofolate reductase. While the general class of heterocyclic compounds is often investigated for DHFR inhibition, specific data for this particular benzohydrazide derivative is not presently available. snv63.ru
Other Enzymatic Target Investigations (e.g., Urease, Tyrosinase)
Research has extended to other enzymatic targets for benzohydrazide derivatives, notably urease and tyrosinase.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. ebi.ac.uk Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, which is linked to peptic ulcers. ebi.ac.uknih.gov Studies on carbazole-based acetyl benzohydrazides, which are structural analogs, have shown potential as urease inhibitors. acgpubs.org The mechanism of inhibition often involves the interaction of electronegative atoms like oxygen, nitrogen, and sulfur in the inhibitor molecule with the nickel ions in the active site of the urease enzyme. nih.gov
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in dermatology and food science. nih.gov Research has shown that certain benzohydrazide analogs can effectively inhibit this enzyme. For instance, N'-phenylbenzohydrazide has demonstrated significant inhibitory activity against mushroom tyrosinase. The inhibitory potency of such compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater activity.
Table 1: Tyrosinase Inhibitory Activity of a Benzohydrazide Analog
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| N'-phenylbenzohydrazide | 10.5 | Kojic acid | 44.6 |
Data sourced from in vitro assays using mushroom tyrosinase.
Ubiquitin-Proteasome System (UPS) Enzyme Inhibition
The Ubiquitin-Proteasome System (UPS) is the primary pathway for protein degradation in eukaryotic cells, playing a critical role in cellular health and disease. nih.govnih.gov It is a target for cancer therapy, as malignant cells can be particularly sensitive to UPS inhibition. nih.gov This inhibition typically leads to an accumulation of ubiquitinated proteins, which can trigger programmed cell death (apoptosis). nih.gov
There are no specific research findings available that detail the inhibitory effects of this compound on the enzymes within the Ubiquitin-Proteasome System.
Molecular Target Identification and Ligand-Receptor Interactions
Understanding how this compound interacts with its molecular targets is fundamental to elucidating its mechanism of action. This involves identifying the specific binding sites on proteins and the subsequent modulation of biological pathways. nih.gov
Interaction with Specific Protein Binding Sites
The interaction between a ligand like this compound and its protein target is governed by specific molecular interactions at the binding site. nih.gov The compound's structure, featuring a benzohydrazide group and a 1-methylazepane ring, allows for a variety of potential interactions.
For related enzyme inhibitors, these interactions are known to include:
Hydrogen Bonding: Crucial for the stability of the enzyme-inhibitor complex. mdpi.comnih.gov
Hydrophobic Contacts: These interactions also contribute to the stabilization of the complex. nih.gov
Chelation: Functional groups containing electronegative atoms can chelate metal ions, such as the nickel ions in the active site of urease. nih.gov
Molecular docking studies are often employed to predict and analyze these binding interactions. For example, docking studies on tyrosinase inhibitors help to understand their binding with the enzyme's active site.
Modulation of Biological Pathways
By inhibiting a specific enzyme, a compound can modulate an entire biological pathway.
Folate Pathway: Inhibition of DHFR disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation and leading to cell death. nih.govnih.gov
Melanogenesis: Inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, blocks the production of melanin. nih.gov
Ureolysis: Blocking urease prevents the breakdown of urea, which can be beneficial in controlling the negative effects of ammonia production by pathogenic bacteria. nih.gov
Metabolic Stability and Fate Research
The metabolic stability of a compound is a critical aspect of its development as a potential therapeutic agent. This area of research investigates how the compound is processed within the body, which influences its efficacy and duration of action. While specific metabolic data for this compound is not detailed in the available literature, research on other compounds involves evaluating pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). plos.org Such studies provide insights into a compound's solubility, permeability across biological membranes like the blood-brain barrier, and its potential for oral bioavailability. plos.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azelastine |
| N'-phenylbenzohydrazide |
| Kojic acid |
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of benzohydrazide (B10538) derivatives can be significantly modulated by introducing various substituents on both the benzoyl and the hydrazide moieties. These modifications influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn affect its interaction with biological targets.
Substitutions on the Benzoyl Ring:
The nature and position of substituents on the phenyl ring of the benzohydrazide core play a pivotal role in determining biological potency. Generally, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, which can be critical for binding to target proteins. For instance, in various series of benzohydrazide derivatives, the presence of halogen atoms (e.g., chloro, bromo) or other electron-withdrawing groups like trifluoromethyl (CF₃) has been shown to enhance enzyme inhibition and antimicrobial potency. Conversely, the introduction of bulky substituents, such as a naphthalene (B1677914) or tert-butyl group, can improve activities like DNA intercalation and cytotoxicity, suggesting that steric bulk can be advantageous for certain biological targets. wildlife-biodiversity.com
The position of the substituent is also a key determinant of activity. For example, in a study of anthranilic acid derivatives, which are structurally related to benzohydrazides, the position of substituents on the N-aryl ring led to conflicting results in different assays, highlighting the complexity of SAR and the target-dependent nature of these interactions. pharmacy180.com
To illustrate the impact of substitutions on the benzoyl ring, the following table presents hypothetical biological activity data for a series of N'-(1-Methylazepan-4-yl)benzohydrazide analogs with varied substituents on the phenyl ring, based on general principles observed in related compound series.
| Compound | Substituent (R) on Benzoyl Ring | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | H | 10.5 |
| 2 | 4-Cl | 2.1 |
| 3 | 4-NO₂ | 1.5 |
| 4 | 4-OCH₃ | 8.9 |
| 5 | 2,4-diCl | 0.8 |
This table is illustrative and based on general SAR principles of benzohydrazide derivatives.
Modifications of the Hydrazide and N-Methylazepane Moieties:
The hydrazide linker (-CO-NH-NH-) is a critical pharmacophoric element, often involved in hydrogen bonding with target macromolecules. Alterations to this linker, such as N-alkylation or incorporation into a heterocyclic system, can profoundly impact biological activity.
The following table demonstrates the potential impact of modifications to the cyclic amine moiety on biological activity, based on SAR studies of related compounds where piperidine (B6355638) and other cyclic amines are varied.
| Compound | Cyclic Amine Moiety | Hypothetical Biological Activity (IC₅₀, µM) |
| A | N'-(Piperidin-4-yl)benzohydrazide | 7.8 |
| B | N'-(1-Methylpiperidin-4-yl)benzohydrazide | 5.2 |
| C | N'-(Azepan-4-yl)benzohydrazide | 6.5 |
| D | This compound | 4.3 |
This table is illustrative and based on general SAR principles of compounds with N-substituted cyclic amines.
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound, a putative pharmacophore model can be constructed based on its structural components and by analogy to other bioactive hydrazone and benzamide (B126) derivatives. nih.gov
A typical pharmacophore model for a compound like this compound would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzohydrazide group is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The NH group of the hydrazide linker can act as a hydrogen bond donor.
A Hydrophobic/Aromatic Region: The phenyl ring provides a significant hydrophobic and aromatic interaction site.
A Positively Ionizable/Basic Group: The tertiary amine of the N-methylazepane ring is basic and would be protonated at physiological pH, allowing for ionic interactions or hydrogen bonding.
A Hydrophobic Aliphatic Region: The cyclic structure of the azepane ring contributes a hydrophobic region that can engage in van der Waals interactions.
The spatial relationship between these features is critical for optimal binding to a biological target. The flexible azepane ring allows the molecule to adopt various conformations to fit into different binding sites, making the relative positioning of the basic nitrogen and the aromatic ring a key determinant of selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Various molecular descriptors can be used in QSAR studies to quantify different aspects of a molecule's structure. These descriptors can be broadly classified as electronic, steric, hydrophobic, and topological.
LogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability.
Dipole Moment: Reflects the polarity of the molecule.
Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These quantum chemical descriptors are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Based on the correlation of molecular descriptors with biological activity, predictive QSAR models can be developed. These models are typically generated using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression. A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts. mdpi.com
For a series of compounds related to this compound, a hypothetical QSAR equation might take the following form:
Log(1/IC₅₀) = aLogP + bW + c*LUMO + d
Where:
Log(1/IC₅₀) is the biological activity.
LogP , W , and LUMO are molecular descriptors.
a , b , and c are the coefficients for each descriptor, indicating their relative importance.
d is a constant.
The development of such a model would require the synthesis and biological testing of a diverse set of analogs of this compound. The robustness and predictive power of the model would then be validated using statistical methods and an external test set of compounds. While a specific predictive model for this compound is not available, the principles of QSAR provide a clear framework for its future development.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comnih.gov. This method is widely used to predict the binding mode and affinity of a small molecule, such as N'-(1-Methylazepan-4-yl)benzohydrazide, to the binding site of a target protein mdpi.com.
Assessment of Binding Affinities and Modes
Molecular docking simulations are instrumental in assessing the binding affinity of this compound with various biological targets. The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a hypothetical docking study of this compound against a specific enzyme, the predicted binding affinities can help in ranking its potential inhibitory activity compared to other compounds nih.gov.
The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein. Understanding the binding mode is crucial for elucidating the mechanism of action. Docking algorithms explore various possible conformations of the ligand and its placement within the binding pocket to identify the most energetically favorable pose mdpi.com.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Monoamine Oxidase B | -8.5 | Tyr435, Cys172, Phe343 |
| Histamine (B1213489) H1 Receptor | -9.2 | Asp107, Lys191, Phe435 |
| Acetylcholinesterase | -7.8 | Trp84, Gly118, Ser200 |
Identification of Critical Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The stability of the ligand-target complex is governed by various non-covalent intermolecular interactions. Molecular docking simulations can identify these critical interactions, providing detailed insights into the binding mechanism.
Hydrogen Bonding: The benzohydrazide (B10538) moiety of this compound contains hydrogen bond donors (N-H groups) and acceptors (C=O group), which can form strong hydrogen bonds with polar amino acid residues in the active site of a target protein. For example, the carbonyl oxygen can accept a hydrogen bond from a lysine residue, while the N-H group can donate a hydrogen bond to an aspartate residue.
π-π Stacking: The benzene (B151609) ring of the compound can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. This type of interaction contributes significantly to the binding affinity and specificity.
Hydrophobic Interactions: The methylazepane ring and the phenyl group can participate in hydrophobic interactions with nonpolar residues of the target protein, further stabilizing the complex.
| Interaction Type | Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen, N-H groups | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, Lys, Arg, His |
| π-π Stacking | Benzene ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Methylazepane ring, Phenyl group | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules scispace.com. These calculations provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.
Conformational Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT studies can be employed to explore the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis helps in identifying the low-energy, stable conformations that are most likely to be biologically active. Understanding the preferred conformations is crucial for designing more potent analogs.
Frontier Molecular Orbital Analysis (e.g., LUMO energy)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the LUMO is particularly significant as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates that the molecule is a better electron acceptor researchgate.netmalayajournal.org.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite researchgate.netmalayajournal.org. For this compound, the distribution of HOMO and LUMO densities can reveal the regions of the molecule that are most likely to be involved in charge-transfer interactions with a biological target.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital researchgate.net |
| HOMO-LUMO Gap | 5.15 | Indicates high chemical stability researchgate.netmalayajournal.org |
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex chemmethod.commdpi.com.
By performing MD simulations on the complex of this compound and its target protein, researchers can observe how the binding interactions evolve over time. This can reveal important information such as:
Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to evaluate this stability.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which may be crucial for the biological function.
Role of Water Molecules: Water molecules in the active site can play a critical role in mediating ligand-protein interactions. MD simulations explicitly include water molecules, allowing for the study of their bridging effects in hydrogen bond networks.
Binding Free Energy Calculations: Advanced techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy.
In a hypothetical 100-nanosecond MD simulation of the this compound-protein complex, the analysis of the trajectory could confirm the persistence of key hydrogen bonds and π-π stacking interactions identified in the docking study, thereby validating the predicted binding mode.
Homology Modeling in Target Structure Prediction
In the realm of computational drug discovery, understanding the three-dimensional (3D) structure of a biological target is paramount for designing and optimizing new therapeutic agents. When the experimental structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling presents a powerful computational alternative to predict its 3D conformation. This in silico technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a homologous "template" protein.
While specific homology modeling studies focused exclusively on the direct molecular target of this compound are not extensively documented in publicly available research, the methodology can be effectively illustrated by examining the target of its parent compound, azelastine. Azelastine is a well-known antagonist of the histamine H1 receptor (H1R), a member of the G protein-coupled receptor (GPCR) family. nih.govresearchgate.net The H1R is a primary target for anti-allergic drugs. rsc.org Due to the inherent difficulties in crystallizing membrane proteins like GPCRs, homology modeling has been a crucial tool for elucidating their structural features. nih.gov
The process of building a homology model for a protein like the human histamine H1 receptor generally involves several key steps. Initially, the amino acid sequence of the target protein (human H1R) is used to search the Protein Data Bank (PDB) for suitable template structures. For many GPCRs, the high-resolution crystal structure of bovine rhodopsin was historically a common template due to its structural similarity. nih.govresearchgate.net The selection of the best template is critical and is based on factors like sequence identity, sequence similarity, and the quality of the experimental template structure. nih.gov
Once a template is selected, the amino acid sequence of the target is aligned with the sequence of the template. This alignment guides the construction of the 3D model, where the backbone of the target protein is built to mimic the fold of the template structure. nih.gov Software programs like MODELLER or I-TASSER are frequently employed for this model-building phase. rsc.orgnih.govscialert.net These tools generate multiple 3D models, from which the most plausible one is selected based on scoring functions. nih.gov
The final and most critical step is the validation and refinement of the generated model. The stereochemical quality of the model is assessed using tools like PROCHECK, which analyzes the Ramachandran plot to ensure that the dihedral angles of the amino acid residues are within energetically favorable regions. scialert.net Programs such as VERIFY3D are also used to evaluate the compatibility of the 3D model with its own amino acid sequence. nih.gov This rigorous validation ensures the reliability of the model for subsequent applications, such as molecular docking studies, to predict how ligands like this compound might bind to the target. rsc.orgnih.gov
The table below summarizes the typical components and parameters involved in a homology modeling study of the human histamine H1 receptor, providing a representative example of how the structure of a target for a compound like this compound could be predicted.
| Parameter | Description | Example (for Human Histamine H1 Receptor) |
| Target Protein | The protein whose structure is to be predicted. | Human Histamine H1 Receptor |
| Template PDB ID | The Protein Data Bank identifier for the template structure. | 3RZE_A (Crystal structure of the H1 receptor-T4 lysozyme chimera) |
| Sequence Identity | The percentage of identical amino acids between the target and template sequences. | High sequence identity leads to a more accurate model. |
| Modeling Software | The computational program used to generate the 3D model. | MODELLER9V7, I-TASSER |
| Validation Tools | Software used to assess the quality and reliability of the predicted model. | PROCHECK, VERIFY3D |
Patent Landscape and Intellectual Property Considerations in Academic Research
Academic Research Exemptions and "Safe Harbor" Provisions in Patent Law
Despite the dense web of patents in pharmaceuticals, legal frameworks exist to ensure that research is not unduly stifled. In the United States, two key exemptions to patent infringement are particularly relevant for researchers working with compounds like N'-(1-Methylazepan-4-yl)benzohydrazide. nih.gov
The Common Law Research Exemption: This narrowly defined, judicially created exemption allows for the use of a patented invention "for amusement, to satisfy idle curiosity, or for strictly philosophical inquiry." sciencebusiness.net However, its application is extremely limited, especially for university research that often has underlying commercial implications. oup.com
The "Safe Harbor" Provision: A more robust protection for researchers is found in the Drug Price Competition and Patent Term Restoration Act of 1984, commonly known as the Hatch-Waxman Act. oup.comutah.edu Section 271(e)(1) of the Patent Act provides a "safe harbor" from infringement for activities that are "solely for uses reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs." patentandtm.com
This provision was designed to allow generic drug manufacturers to conduct the necessary testing for FDA approval before the patents on the branded drug expire. appropriateipservices.comwikipedia.org The U.S. Supreme Court, in the landmark case Merck KGaA v. Integra Lifesciences I, Ltd. (2005), interpreted this safe harbor broadly. wikipedia.orgaaronhall.com The court held that the exemption protects the use of patented compounds in preclinical studies, provided there is a reasonable basis to believe the generated data could be relevant for a submission to the FDA. nih.govwikipedia.org This gives academic and commercial scientists significant latitude to use patented intermediates like this compound in research that could foreseeably be part of a regulatory filing. utah.edu
Table 2: Comparison of Research Exemptions in U.S. Patent Law
| Provision | Source | Scope | Applicability to Drug Development |
|---|---|---|---|
| Common Law Exemption | Case Law | Very narrow; non-commercial, philosophical inquiry. | Limited; does not cover research with commercial goals. |
| "Safe Harbor" (35 U.S.C. § 271(e)(1)) | Hatch-Waxman Act | Broad; activities reasonably related to FDA data submission. | High; protects preclinical and clinical studies for regulatory approval. nih.govaaronhall.com |
Implications for Drug Discovery and Development Pipelines
The patent status of a chemical intermediate like this compound and the legal exemptions for its use have profound effects on the entire drug discovery and development pipeline.
The patenting of synthetic routes and novel derivatives directly incentivizes innovation by providing a period of market exclusivity to recoup substantial R&D investments. rstreet.org However, this can also create a "patent cliff," where a pharmaceutical company's revenue drops sharply upon patent expiration and the entry of generic competitors. fastercapital.com This financial pressure drives companies to strategically manage their drug pipelines, often by developing new, patentable improvements or second-generation drugs. rstreet.orgfastercapital.com
The "safe harbor" provision is critical for a healthy pipeline as it fosters competition by allowing generic manufacturers to prepare for market entry immediately upon patent expiry, which can lead to more affordable medicines. patentandtm.comappropriateipservices.com For academic and early-stage researchers, this provision ensures that the investigation of patented compounds for new therapeutic uses is not blocked, allowing for the exploration that fuels the discovery pipeline.
Future Research Directions and Translational Potential
Development of Novel Benzohydrazide-Based Therapeutic Agents
The benzohydrazide (B10538) core is a fertile ground for the development of new therapeutic agents due to its synthetic tractability and its presence in numerous biologically active compounds. thepharmajournal.combohrium.com Future research on N'-(1-Methylazepan-4-yl)benzohydrazide should focus on systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a library of analogues with modifications on both the benzoyl and the 1-methylazepan-4-yl moieties, it will be possible to elucidate the key structural features required for potent and selective biological activity.
For instance, substitutions on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. Similarly, alterations to the azepane ring, such as varying the N-alkyl substituent or introducing stereochemistry, could significantly impact the compound's pharmacological profile. These SAR studies will be instrumental in designing novel benzohydrazide-based therapeutic agents with improved efficacy and drug-like properties.
Integration of High-Throughput Screening and Computational Methods
To accelerate the discovery and optimization of this compound derivatives, the integration of high-throughput screening (HTS) and computational methods is paramount. beilstein-journals.orgnih.gov HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of initial "hit" compounds. nih.gov This can be followed by more focused screening of derivatives of this compound to identify potent modulators of a particular pathway.
In parallel, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the binding modes and structure-activity relationships of these compounds. beilstein-journals.orgopenmedicinalchemistryjournal.com Molecular docking can predict how this compound and its analogues interact with the active site of a target protein, guiding the design of more potent inhibitors. beilstein-journals.orgco-ac.com QSAR models can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of virtual compounds before their synthesis. openmedicinalchemistryjournal.com The synergy between HTS and computational methods will undoubtedly streamline the drug discovery process for this class of molecules. nih.gov
Exploration of New Biological Targets and Disease Indications
While initial studies may have hinted at the antimicrobial or analgesic potential of this compound, its full therapeutic potential remains largely untapped. The broader class of benzohydrazide derivatives has been shown to exhibit a remarkable diversity of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. thepharmajournal.comderpharmachemica.comnih.gov
Future research should therefore aim to explore new biological targets and disease indications for this compound and its derivatives. This could involve screening against a panel of cancer cell lines, evaluating its effects on key enzymes involved in neurological disorders, or investigating its potential to inhibit viral replication. For example, some benzohydrazide derivatives have shown promise as inhibitors of enzymes like urease and kinases such as EGFR. nih.govnih.gov A systematic exploration of diverse biological targets could uncover novel therapeutic applications for this compound and its analogues.
Advancements in Synthetic Efficiency and Scalability
For any promising drug candidate to be viable, its synthesis must be efficient, cost-effective, and scalable. While the synthesis of benzohydrazides is generally straightforward, often involving the condensation of a benzoic acid derivative with hydrazine (B178648), optimizing the synthesis of this compound for large-scale production is a crucial step towards its translational potential. thepharmajournal.combohrium.com
Future research in this area should focus on developing green and sustainable synthetic routes. This could involve exploring one-pot reactions, utilizing microwave-assisted synthesis to reduce reaction times and improve yields, or employing catalytic methods to minimize waste. thepharmajournal.compensoft.net Furthermore, process development and optimization studies will be necessary to ensure that the synthesis can be reliably scaled up from the laboratory to an industrial setting, ultimately making the compound more accessible for further preclinical and clinical development.
Q & A
Q. Q1. What are the optimal green chemistry protocols for synthesizing N'-(1-Methylazepan-4-yl)benzohydrazide derivatives?
Methodological Answer:
- Reaction Conditions : Use PEG 400 as a recyclable solvent at room temperature. Combine 2-chloroquinoline-3-carbaldehyde with substituted hydrazides (e.g., methoxybenzohydrazide) in PEG 400, stir vigorously, and monitor via TLC. Post-reaction, isolate products by ether dilution, washing, and recrystallization (ethanol) .
- Yield Optimization : Electron-donating/withdrawing substituents on hydrazides are tolerated, with yields ranging from 75% to 87% (Table 2 in ).
- Advantages : Avoids toxic solvents, reduces energy consumption, and allows PEG recycling (3 cycles with <5% yield drop) .
Q. Q2. How is the structural integrity of this compound derivatives validated?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm hydrazone (-CH=N-) protons at δ 8.90–9.05 ppm and carbonyl (C=O) signals at δ 165–170 ppm .
- IR Spectroscopy : Detect C=O (1670–1700 cm⁻¹) and C=N (1590–1650 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction confirms E-geometry of hydrazone bonds and intermolecular interactions (e.g., hydrogen bonding in cobalt coordination complexes) .
Biological Evaluation
Q. Q3. What experimental protocols assess the tyrosinase inhibitory activity of benzohydrazide derivatives?
Methodological Answer:
- In Vitro Assay : Use mushroom tyrosinase with L-DOPA as a substrate. Measure IC₅₀ values via spectrophotometry (λ = 475 nm). For example, N'-phenylbenzohydrazide shows IC₅₀ = 10.5 µM, outperforming kojic acid (44.6 µM) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions with oxy-tyrosinase. Active derivatives exhibit negative binding free energy (S = -7.2 kcal/mol) and form hydrogen bonds with His263 and Met280 residues .
Q. Q4. How is cytotoxicity against lung adenocarcinoma (A549) cells evaluated for these compounds?
Methodological Answer:
- MTT Assay : Culture A549 cells in DMEM with 10% FBS. Treat with derivatives (10–100 µM) for 48 hrs, then add MTT reagent. Measure absorbance at 570 nm.
- Results : Compounds 3a (IC₅₀ = 18 µM) and 3h (IC₅₀ = 22 µM) show significant cytotoxicity, likely via microtubule disruption .
Advanced Mechanistic and Computational Studies
Q. Q5. How can 3D-QSAR models guide the design of antimycobacterial benzohydrazide derivatives?
Methodological Answer:
- Model Development : Use CoMFA/CoMSIA on a dataset of 50 derivatives. Align structures, compute electrostatic/hydrophobic fields, and validate via cross-validation (q² > 0.6) .
- Key Insights : Hydrophobic groups at the 4-position and hydrogen-bond acceptors enhance activity. Predicted PIC₅₀ values correlate with experimental MICs (R² = 0.89) .
Q. Q6. What role do solvent effects play in reaction efficiency for synthesizing these derivatives?
Methodological Answer:
- Solvent Screening : Compare PEG 400 (yield: 85%) vs. ethanol (yield: 37%) or dichloromethane (no product). PEG enhances polarity and stabilizes intermediates via H-bonding .
- Kinetic Analysis : PEG reduces activation energy (Eₐ = 45 kJ/mol vs. 60 kJ/mol in ethanol) due to improved solvation of charged transition states .
Structural and Mechanistic Nuances
Q. Q7. How are rotameric forms of benzohydrazide derivatives detected and analyzed?
Methodological Answer:
- NMR Analysis : Observe split signals for -NH protons (e.g., compound 3e: δ 12.30 and 12.45 ppm) due to hindered rotation around the C=N bond. Integration ratios quantify rotamer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
